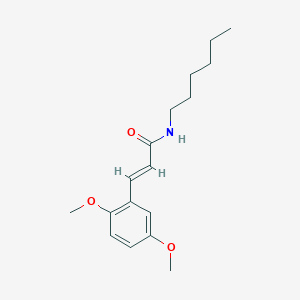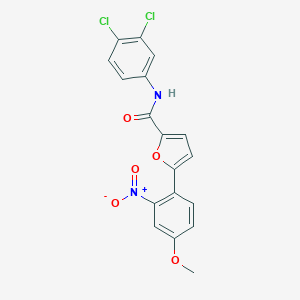
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as AEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AEA belongs to the family of N-acylphenylacrylamides and is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of AEA is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. AEA has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain, inflammation, and immune function. AEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit analgesic effects, making it a potential candidate for the treatment of pain. AEA has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
AEA has several advantages as a research tool. It is relatively easy to synthesize, and its properties can be easily modified by changing the reaction conditions. AEA is also stable under normal laboratory conditions, making it easy to handle and store. However, AEA has some limitations as a research tool. It is relatively expensive, and its availability is limited. AEA is also not very soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on AEA. One direction is to explore the potential applications of AEA in the treatment of cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to investigate the potential use of AEA as a new antimicrobial agent. Further studies are also needed to elucidate the mechanism of action of AEA and to identify its molecular targets. In addition, the development of new synthetic methods for AEA and its derivatives could lead to the discovery of new compounds with improved properties.
Méthodes De Synthèse
AEA can be synthesized using a variety of methods, including the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acryloyl chloride in the presence of a base catalyst. Other methods include the reaction of 3-acetylphenol and 4-ethoxybenzaldehyde with acrylamide in the presence of a base catalyst. The yield of AEA can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
Applications De Recherche Scientifique
AEA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. AEA has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
N-(3-acetylphenyl)-3-(4-ethoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(E)-N-(3-acetylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19NO3/c1-3-23-18-10-7-15(8-11-18)9-12-19(22)20-17-6-4-5-16(13-17)14(2)21/h4-13H,3H2,1-2H3,(H,20,22)/b12-9+ |
Clé InChI |
WGLYCVMVKHRSLS-FMIVXFBMSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)


![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)